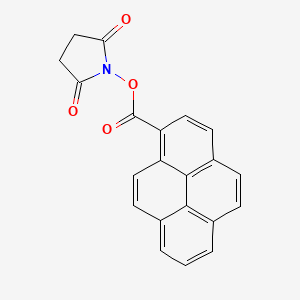

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate, also known as 1-pyrenecarboxylic acid N-hydroxysuccinimide ester, is a derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is a solid, typically appearing as yellow crystals at room temperature. It is soluble in various solvents and is widely used in chemical synthesis and research due to its unique properties .

Preparation Methods

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is typically synthesized through the reaction of 1-pyrenecarboxylic acid with N-hydroxysuccinimide (OSu) under appropriate conditions. The reaction involves the activation of the carboxylic acid group of 1-pyrenecarboxylic acid by converting it into an ester with N-hydroxysuccinimide. This process usually requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction .

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form amides, which is a common reaction used in protein labeling and modification.

Common reagents and conditions for these reactions include organic solvents like dimethylformamide (DMF) or dichloromethane (DCM), and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Antinociceptive Properties

Recent studies have highlighted the potential of derivatives of 2,5-dioxopyrrolidin-1-yl compounds in treating neurological disorders. A specific compound derived from this class demonstrated significant anticonvulsant activity in various mouse models, including the maximal electroshock test and pentylenetetrazole-induced seizures. The lead compound exhibited effective dosage levels (ED50) of 23.7 mg/kg for maximal electroshock and 22.4 mg/kg for 6 Hz seizures, indicating its potential as a candidate for epilepsy treatment .

Drug-Like Properties

The pharmacokinetic profile of these compounds has also been assessed, revealing favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics. This positions them as promising candidates for further development in treating neuropathic pain and epilepsy .

Photochemical Applications

Fluorescent Labeling of Polynucleotides

The compound has been utilized in the development of fluorescently labeled peptides that bind to polynucleotides. These peptides exhibit photochemical reactivity, allowing for covalent attachment to nucleic acids upon irradiation. The ability to induce fluorescence responses is crucial for applications in molecular biology, particularly in imaging and tracking biological processes involving DNA and RNA .

Quinone Methide Formation

The photochemical properties of 2,5-dioxopyrrolidin-1-yl pyrene-1-carboxylate allow it to undergo deamination to form quinone methides, which are reactive intermediates useful in organic synthesis and biological activity. This reactivity can be harnessed for targeted drug delivery systems or as part of therapeutic strategies that involve selective activation upon light exposure .

Synthesis and Structural Studies

Synthesis Protocols

The synthesis of this compound typically involves coupling reactions using activating agents like N-hydroxysuccinimide (NHS) and carbodiimides. These methods facilitate the formation of stable esters that serve as precursors for further functionalization .

Structural Insights

Studies have provided insights into the molecular structure of related compounds, revealing significant dihedral angles between various moieties that influence their chemical behavior and interactions with biological targets. Understanding these structural characteristics is essential for optimizing their pharmacological profiles .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Stouffer et al., 2008 | Anticonvulsant Activity | Identified lead compounds with significant efficacy in seizure models. |

| De Felice et al., 2007 | Pharmacokinetics | Evaluated ADME-Tox properties supporting further development in therapeutic applications. |

| Recent Photochemical Studies | Fluorescent Applications | Demonstrated successful labeling of polynucleotides with fluorescent peptides derived from the compound. |

Mechanism of Action

The primary mechanism by which 2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate exerts its effects is through its ability to form covalent bonds with amine groups in proteins and other biomolecules. This covalent attachment allows for the fluorescent labeling of these molecules, enabling their detection and study. The molecular targets are typically the amine groups present in proteins and peptides .

Comparison with Similar Compounds

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is unique due to its strong fluorescence and ability to form stable covalent bonds with amines. Similar compounds include:

Pyrene-1-carboxylic acid: This compound lacks the N-hydroxysuccinimide ester group, making it less reactive for labeling purposes.

Pyrene-based metal-organic frameworks: These compounds are used in different applications, such as catalysis and adsorption, but do not have the same labeling capabilities.

Biological Activity

2,5-Dioxopyrrolidin-1-yl pyrene-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a dioxopyrrolidine moiety linked to a pyrene carboxylate group. The structural formula can be represented as follows:

This structure is significant for its photophysical properties, which enable it to function as a fluorescent probe in biological systems.

Anticonvulsant Properties

Research has highlighted the anticonvulsant potential of derivatives related to this compound. A specific study demonstrated that hybrid compounds derived from pyrrolidine-2,5-dione exhibited significant anticonvulsant effects in various animal models. For instance, compound 22 showed potent efficacy with effective doses (ED50) of 23.7 mg/kg in the maximal electroshock (MES) test and 22.4 mg/kg in the 6 Hz seizure model . These findings suggest that modifications to the pyrrolidine structure can enhance anticonvulsant activity.

Antinociceptive Activity

In addition to anticonvulsant effects, these compounds also displayed antinociceptive properties. The lead compound 22 demonstrated efficacy in reducing pain responses in formalin-induced tonic pain models . This dual action suggests that the compound may interact with multiple targets within the central nervous system.

The proposed mechanisms by which these compounds exert their effects include:

- Inhibition of Sodium/Calcium Currents : This may contribute to their anticonvulsant activity by stabilizing neuronal excitability.

- TRPV1 Receptor Antagonism : Inhibition of this receptor is associated with reduced pain perception .

Photophysical Properties

The photophysical characteristics of this compound have been extensively studied. The compound exhibits fluorescence with quantum yields (Φf) ranging from 0.3 to 0.4, making it suitable for applications in fluorescent labeling and imaging . Additionally, it does not readily form excimers at low concentrations, which is advantageous for maintaining signal clarity in imaging applications.

Study on Hybrid Compounds

A focused study on hybrid compounds derived from pyrrolidine-2,5-dione derivatives demonstrated their broad-spectrum protective activity against seizures and pain . The study utilized various animal models to assess the efficacy and safety profiles of these compounds.

| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) 6 Hz | ED50 (mg/kg) scPTZ |

|---|---|---|---|

| 22 | 23.7 | 22.4 | 59.4 |

This table summarizes the effective doses required for anticonvulsant activity across different seizure models.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) pyrene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4/c23-17-10-11-18(24)22(17)26-21(25)16-9-7-14-5-4-12-2-1-3-13-6-8-15(16)20(14)19(12)13/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZUVVROWPWZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.